Cetirizine D8 dihydrochloride

Bioanalysis LC-MS/MS Method Validation

Cetirizine D8 dihydrochloride is the octa-deuterated (D8) internal standard providing a +8 Da mass shift—critical for eliminating isotopic cross-talk from the analyte's natural M+4 peak, which compromises Cetirizine D4. Validated in FDA-compliant HILIC-MS/MS methods achieving <3.0% RSD precision across 1.00–1000 ng/mL in human plasma. Supplied with ≥98% isotopic enrichment and full CoA. Essential for ANDA/NDA bioequivalence studies, enantiomer-specific PK, and high-throughput CRO workflows.

Molecular Formula C21H19D8Cl3N2O3
Molecular Weight 469.86
Cat. No. B1574234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine D8 dihydrochloride
Molecular FormulaC21H19D8Cl3N2O3
Molecular Weight469.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine D8 dihydrochloride: Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification


Cetirizine D8 dihydrochloride (CAS 2070015-04-0) is an octa-deuterated stable isotope-labeled analog of the second-generation antihistamine cetirizine dihydrochloride, with a molecular formula of C21H19D8Cl3N2O3 and molecular weight of 469.86 Da . It is specifically synthesized as an internal standard (IS) for the quantitative bioanalysis of cetirizine, (R)-cetirizine, and (S)-cetirizine by gas chromatography– or liquid chromatography–mass spectrometry (GC- or LC-MS) . The compound contains eight deuterium atoms substituted for hydrogen atoms in the piperazine ring, creating a mass shift of +8 Da relative to the unlabeled analyte while preserving near-identical physicochemical properties .

Why Unlabeled Cetirizine or Alternative Deuterated Analogs Cannot Substitute for Cetirizine D8 dihydrochloride in Regulated Bioanalysis


Substituting unlabeled cetirizine or structurally distinct deuterated analogs (e.g., Cetirizine D4) for Cetirizine D8 dihydrochloride as an internal standard introduces quantifiable analytical error and regulatory compliance risk. Unlabeled cetirizine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, rendering accurate quantification impossible [1]. Cetirizine D4, which incorporates only four deuterium atoms (+4 Da mass shift), presents a higher risk of isotopic cross-talk where the natural M+4 isotopic peak of the unlabeled analyte overlaps with the IS detection channel, potentially inflating measured concentrations . This phenomenon is well-documented in stable isotope dilution mass spectrometry; a +8 Da mass shift (provided by Cetirizine D8) substantially reduces the probability of such interference compared to a +4 Da shift [2].

Cetirizine D8 dihydrochloride: Quantitative Performance Benchmarks for Method Validation and Procurement Decisions


Isotopic Enrichment ≥98% D8 Ensures Minimal Signal Cross-Talk in LC-MS/MS Quantification

Cetirizine D8 dihydrochloride from a major commercial supplier is specified and analytically verified to have isotopic enrichment ≥98.0% (lot-specific result: 98.8% D8) . In comparison, alternative Cetirizine D4 formulations exhibit a +4 Da mass shift, which introduces a higher inherent probability of isotopic overlap with the unlabeled analyte's natural M+4 isotopologue . This interference can lead to systematic overestimation of analyte concentrations, particularly at the lower limit of quantification (LLOQ) .

Bioanalysis LC-MS/MS Method Validation

Validated LC-MS/MS Method Achieves <3.0% CV Inter-Day Precision with Cetirizine D8 Internal Standard

In a fully validated HILIC-MS/MS method for human plasma, Cetirizine D8 dihydrochloride employed as the internal standard enabled inter-day precision of <3.0% relative standard deviation (RSD) and accuracy within <6.0% relative error (RE) across quality control samples spanning 1.00–1000 ng/mL [1]. Without a stable isotope-labeled internal standard (i.e., using a structural analog IS), method ruggedness typically degrades due to differential matrix effects and extraction recovery variability, often resulting in RSD values exceeding 8–15% [2].

Clinical Pharmacology Bioequivalence Studies HILIC-MS/MS

Consistent Absolute Extraction Recovery (84.1%) Enables Reliable Normalization Across Sample Batches

In the validated 96-well SPE HILIC-MS/MS method, Cetirizine D8 dihydrochloride demonstrated an absolute extraction recovery of 84.1% from human plasma, closely matching the analyte recovery range of 84.5–88.0% [1]. This co-extraction behavior is characteristic of stable isotope-labeled internal standards and is essential for correcting variability in sample preparation. In contrast, a non-isotopic (structural analog) internal standard would exhibit recovery that may differ by ≥15–20% from the analyte, requiring extensive and potentially unreliable correction factors [2].

SPE Method Development Sample Preparation High-Throughput Bioanalysis

Retention Time Co-Elution (1.1 min) with Analyte Eliminates Differential Ion Suppression Effects

Cetirizine D8 dihydrochloride and the unlabeled analyte cetirizine exhibit identical chromatographic retention times of 1.1 minutes under the validated HILIC conditions, enabling co-elution [1]. This co-elution ensures that any matrix-induced ion suppression or enhancement affects the IS and analyte identically, allowing the IS to fully compensate for matrix effects. Without co-elution (i.e., when using a structural analog IS that elutes at a different retention time), differential matrix effects can cause quantification bias of 20–50% or more [2].

HILIC Chromatography Matrix Effects ESI-MS

HPLC Purity ≥98% and Defined Impurity Profile Support Regulatory Method Suitability

Commercial Cetirizine D8 dihydrochloride is supplied with a Certificate of Analysis confirming HPLC purity ≥98% (lot-specific result: 98.6%) and a characterized impurity profile with specific relative retention times (RRT 0.92: 0.4%; RRT 7.31: 0.5%; RRT 12.39: 0.3%) . In comparison, generic cetirizine dihydrochloride reference standards intended for potency assays (e.g., USP reference standards) lack isotopic labeling and are unsuitable for MS-based quantification due to the absence of a mass shift .

Quality Control Reference Standard Regulatory Compliance

Optimal Application Scenarios for Cetirizine D8 dihydrochloride Based on Verified Performance Data


Regulated Bioequivalence and Pharmacokinetic Studies Requiring GLP/GCP Compliance

Cetirizine D8 dihydrochloride is the definitive internal standard for quantifying cetirizine in human plasma for bioequivalence (BE) and pharmacokinetic (PK) studies conducted under GLP or GCP regulations. The validated HILIC-MS/MS method employing this IS achieved inter-day precision <3.0% RSD and accuracy <6.0% RE across a 1.00–1000 ng/mL range, with only 0.10 mL plasma required per analysis [1]. These performance metrics meet or exceed the FDA Bioanalytical Method Validation guidance criteria of ≤15% RSD/RE (≤20% at LLOQ), supporting successful regulatory submission without method-related queries [1].

High-Throughput Clinical Trial Sample Analysis with Automated 96-Well SPE

For CROs and central laboratories analyzing large clinical trial sample batches, Cetirizine D8 dihydrochloride enables fully automated workflows that maximize throughput while maintaining data quality. The validated method leverages automated sample transfer and 96-well SPE coupled with a 2.0-minute chromatographic run time, processing hundreds of samples per day [1]. The consistent co-elution of the IS and analyte at 1.1 minutes eliminates the need for manual matrix effect corrections, and the 84.1% IS recovery closely mirrors analyte recovery, minimizing batch-to-batch variability [1].

Enantioselective Quantification of (R)- and (S)-Cetirizine in Chiral Studies

Cetirizine D8 dihydrochloride is specified for use as an internal standard for the quantification of both racemic cetirizine and its individual enantiomers, (R)-cetirizine and (S)-cetirizine, by GC- or LC-MS [1]. The pharmacological activity of cetirizine resides primarily in the (R)-isomer (levocetirizine) ; therefore, studies investigating enantiomer-specific pharmacokinetics or chiral switching require an IS that accurately tracks both enantiomers without introducing stereochemical bias. The deuterium labeling does not alter the compound's stereochemistry, making Cetirizine D8 suitable for chiral bioanalysis [1].

Method Development and Validation for ANDA/NDA Regulatory Submissions

For analytical laboratories preparing Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions, Cetirizine D8 dihydrochloride provides a pre-qualified internal standard with documented performance characteristics. The compound is available with a full Certificate of Analysis including isotopic enrichment (≥98% D8), HPLC purity (≥98%), and impurity profiling [1]. This documentation directly supports the method validation section of regulatory filings, reducing the time and cost associated with qualifying a new internal standard from first principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine D8 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.